

Mal-Amido-PEG5-alkyne: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Mal-Amido-PEG5-alkyne

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For researchers, scientists, and drug development professionals, **Mal-Amido-PEG5-alkyne** has emerged as a critical heterobifunctional linker, enabling the precise construction of complex bioconjugates. This guide provides an in-depth overview of its structure, properties, and applications, complete with detailed experimental protocols and visualizations to facilitate its effective use in the laboratory.

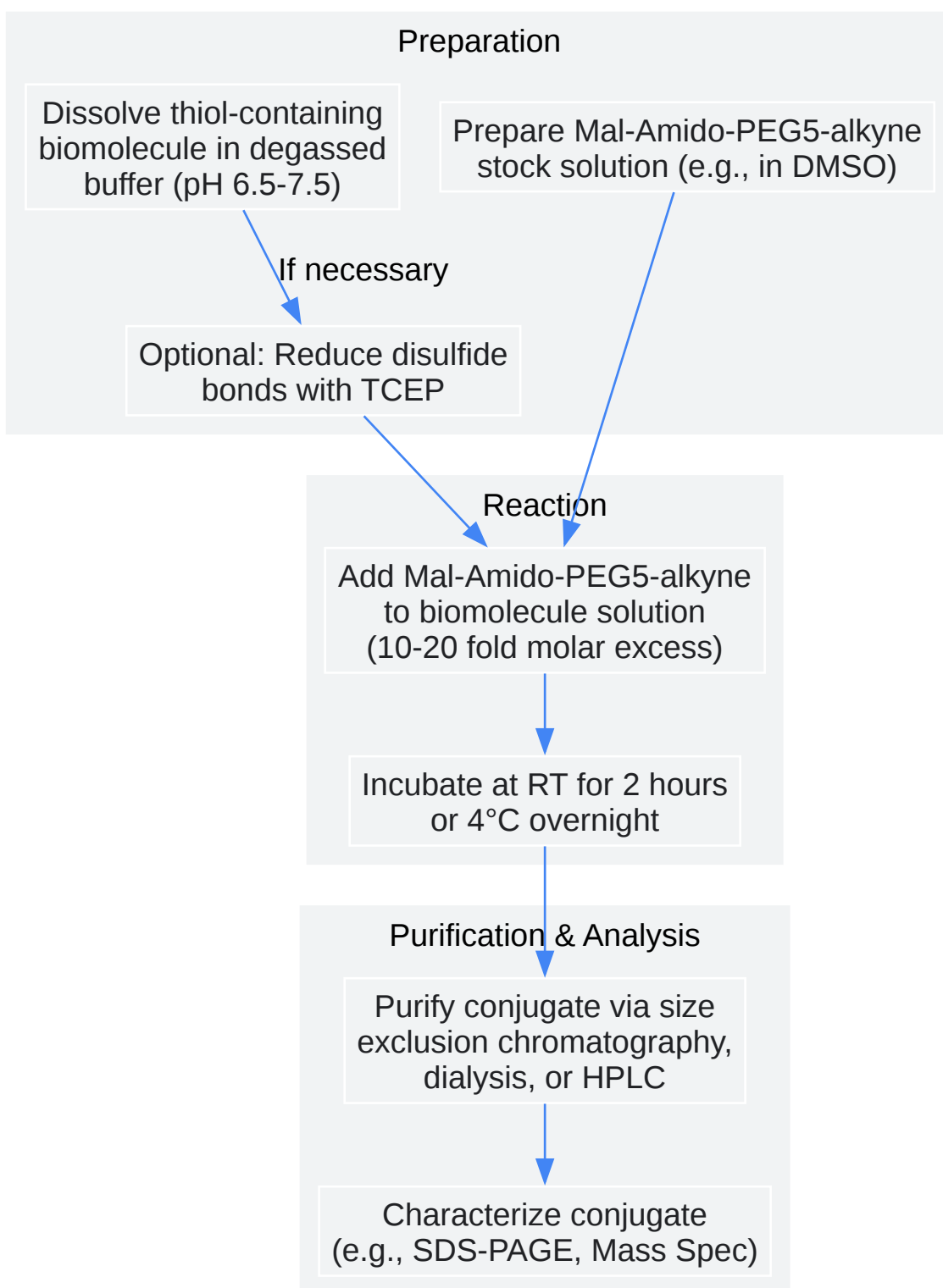
Core Structure and Functional Properties

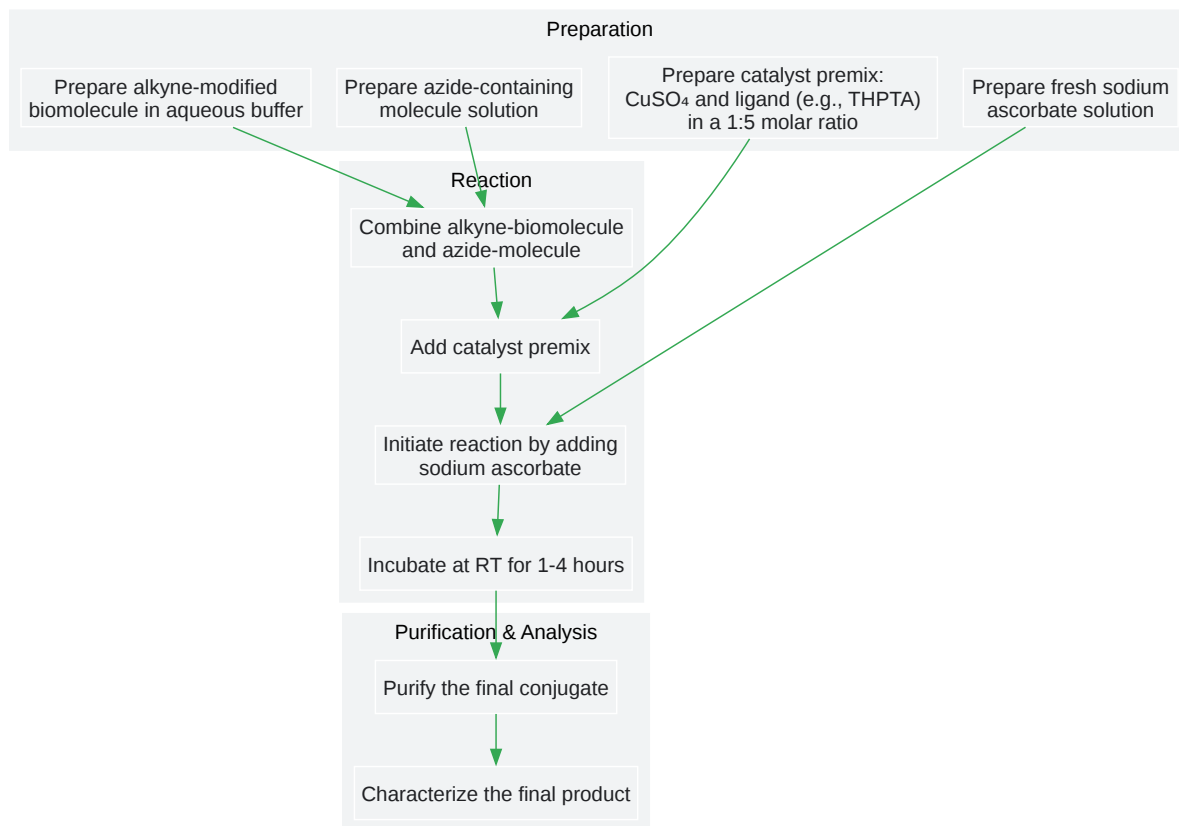
Mal-Amido-PEG5-alkyne is a polyethylene glycol (PEG) based linker distinguished by its two terminal functional groups: a maleimide and an alkyne. The molecule's design facilitates a two-step sequential or one-pot orthogonal conjugation strategy. The central PEG chain, consisting of five ethylene glycol units, imparts hydrophilicity to the linker and the resulting conjugate, which can improve solubility and reduce non-specific binding.[1][2][3]

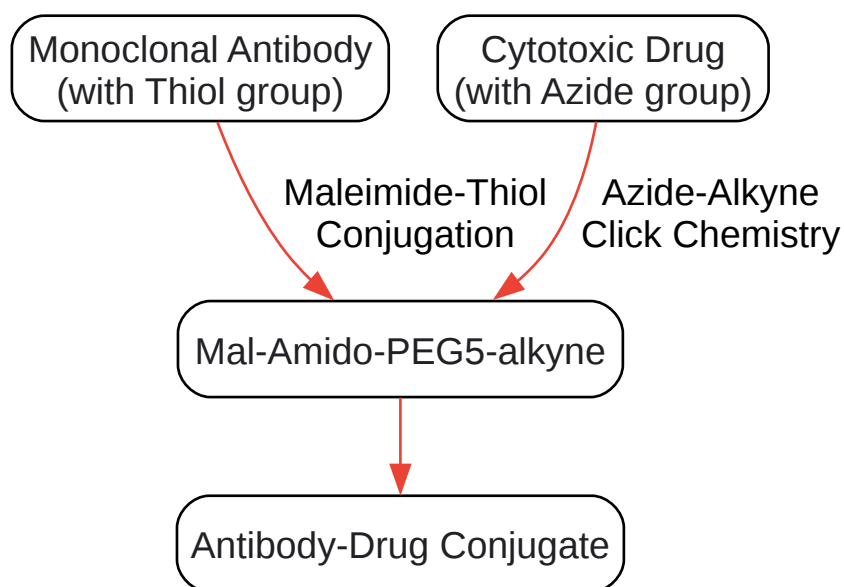
The maleimide group is highly selective for sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides. This reaction proceeds efficiently at a pH range of 6.5-7.5, forming a stable thioether bond.[4] Above pH 7.5, reactivity with primary amines can occur, hence careful pH control is crucial for selective conjugation.[1]

The terminal alkyne group enables covalent linkage to azide-functionalized molecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." [1][2][3] This reaction is known for its high efficiency, specificity, and biocompatibility, proceeding readily in aqueous environments.[5][6]

Chemical Structure







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